![molecular formula C25H25N3O4S B2944722 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1210318-01-6](/img/structure/B2944722.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Catalysis
Rhodium-Catalyzed Oxidative Coupling
The methodology for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed. This process uses Rhodium (Rh) as a catalyst and has been shown to be effective for both N-alkyl and N-aryl secondary benzamides. It also applies to primary benzamides, leading to tricyclic products through double C-H activation and oxidative coupling (Song et al., 2010).
Cobalt-Promoted Dimerization
A method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides has been developed. This process is compatible with various functional groups and can lead to the cross-coupling of electronically dissimilar aminoquinoline benzamides (Grigorjeva & Daugulis, 2015).
Nickel-Catalyzed Oxidative Coupling
This involves oxidative coupling between C(sp2)-H bonds in benzamides and C(sp3)-H bonds in toluene derivatives. This Ni(II)-catalyzed reaction shows high functional group compatibility and uses heptafluoroisopropyl iodide as the oxidant (Aihara et al., 2014).
Palladium-Catalyzed Cycloaddition
This process creates tetrahydroisoquinoline or dihydropyridine skeletons. It can be carried out using designed N-protected amino acids as metal ligands, offering a route to obtain isoquinolines with high enantiomeric ratios (Vidal et al., 2019).
Biological and Pharmacological Studies
Sigma-2 Receptor Probes
Compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been used as ligands for studying sigma-2 receptors in vitro, which is important for understanding receptor functionality in various diseases (Xu et al., 2005).
Cytotoxic Activity in Cancer Research
Certain derivatives of tetrahydroisoquinolines, such as 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, have been studied for their cytotoxic activities against cancer cell lines, with some showing potential curative activities in animal models (Bu et al., 2001).
Imaging Sigma2 Receptor Status in Tumors
Fluorine-18-labeled benzamide analogs have been synthesized for PET imaging of sigma-2 receptor status in solid tumors, which is crucial for tumor diagnosis and monitoring (Tu et al., 2007).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)22-12-8-19(9-13-22)25(30)26-21-11-14-23-20(16-21)10-15-24(29)28(23)17-18-6-4-3-5-7-18/h3-9,11-14,16H,10,15,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRRYNADQMIXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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